3-fluoro-L-tyrosine
Overview
Description
3-Fluoro-L-tyrosine is a solid compound that belongs to the phenylpropanoic acids . These are compounds whose structure contains a benzene ring conjugated to a propanoic acid . It targets the protein superoxide dismutase [mn], mitochondrial .
Synthesis Analysis
The enzymatic synthesis of 3-fluoro-L-tyrosine has been achieved through tyrosine phenol-lyase (TPL) catalyzed synthetic biological systems . In the process, o-fluorophenol was transformed into 3-fluoro-L-tyrosine, and the space–time yield reached 4.2 g/L/h in fed-batch fermentation (Conversion = 90.2%; Yield = 95.1%) .Molecular Structure Analysis
The molecular formula of 3-fluoro-L-tyrosine is C9H10FNO3 . Its average weight is 199.179 and its monoisotopic mass is 199.064471396 .Chemical Reactions Analysis
3-Fluoro-L-tyrosine belongs to the class of organic compounds known as tyrosine and derivatives . These are compounds containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group .Physical And Chemical Properties Analysis
3-Fluoro-L-tyrosine is a white solid . It has a melting point of 260-261°C, a predicted boiling point of 362.4±42.0 °C, and a predicted density of 1.421±0.06 g/cm3 . It is soluble in water (9.8 g/L) .Scientific Research Applications
Tubulin Tyrosine Ligase Activity : 3-fluoro-L-tyrosine has been used to study the activity of the enzyme tubulin-tyrosine ligase (TTL). It competitively inhibits the incorporation of tyrosine into the α-tubulin subunit, suggesting the non-essential nature of the hydrogen at the 3-position of the aromatic ring for TTLase activity. The use of fluorinated tubulin in [19F]NMR spectroscopy could enhance studies related to protein conformation and interactions (Monasterio et al., 1995).
PET Imaging : The compound 2-[18F]Fluoro-L-tyrosine, a variant of 3-fluoro-L-tyrosine, has been synthesized for positron emission tomography (PET) imaging to trace protein metabolism in vivo (Hess et al., 2002).
Fluorination of Tyrosines : Research on direct fluorination of L-tyrosine with [18F]F2 in acidic media shows increased yields of the 3-fluoro isomer, indicating a potential method for synthesizing fluorinated tyrosine derivatives for medical imaging (Vasdev et al., 2001).
Amino Acid Transporters and PET : The interaction of 3-fluoro-l-α-methyl-tyrosine with amino acid transporters has been explored to understand the uptake mechanism in PET imaging. It shows selectivity to LAT1 transporter, contributing to tumor-specific accumulation in PET scans (Wiriyasermkul et al., 2012).
Spectroscopic Probes : Fluorinated tyrosines like 3-fluoro-L-tyrosine have been evaluated as spectroscopic probes of local protein environments, showing high sensitivity to the hydrogen bonding strength of the surrounding environment (Reid et al., 2003).
Enzymatic Reactions : The use of 3-fluoro-L-tyrosine in studying enzyme reactions like the hydroxylation of tyrosines by mushroom tyrosinase, which leads to fluoride ion production, has been documented. This research contributes to understanding the mechanisms of enzyme-catalyzed reactions (Phillips et al., 1990).
Protein Engineering : Genetically encoding fluorosulfate-l-tyrosine, related to 3-fluoro-L-tyrosine, enables expansive covalent bonding in proteins, paving the way for biochemical research and protein engineering applications (Liu et al., 2021).
Safety And Hazards
Future Directions
Fluorinated compounds, including 3-fluoro-L-tyrosine, are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method . This suggests a potential future direction for the research and application of 3-fluoro-L-tyrosine.
properties
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225227 | |
Record name | 3-Fluorotyrosine, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-L-tyrosine | |
CAS RN |
7423-96-3 | |
Record name | 3-Fluoro-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorotyrosine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-L-tyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Fluorotyrosine, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUOROTYROSINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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